7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline
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Overview
Description
7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline is a heterocyclic compound that combines the structural features of quinoxaline and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline typically involves the condensation of appropriate indole and quinoxaline derivatives. One common method includes the reaction of 5-fluoro-7-methylindole with a quinoxaline derivative under specific conditions. The reaction often requires a catalyst and is carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like primary amines in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share structural similarities and are also studied for their biological activities.
Indole Derivatives: Compounds such as 5-fluoroindole and 7-methylindole are structurally related and have similar applications in medicinal chemistry.
Uniqueness
7-Fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline is unique due to the combination of fluorine atoms and the specific arrangement of the indole and quinoxaline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-fluoro-2-(5-fluoro-7-methyl-1H-indol-3-yl)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2N3/c1-9-4-11(19)5-12-13(7-21-17(9)12)16-8-20-14-3-2-10(18)6-15(14)22-16/h2-8,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZAVVXLVRNTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C3=CN=C4C=CC(=CC4=N3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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